3,5,9-Trihydroxyergosta-7,22-dien-6-one

Antimicrobial Resistance Selective Antibacterial Gram-positive Bacteria

Researchers studying NGF-mediated neurotrophic pathways often face a lack of selective sterol probes that distinguish NGF synergy from broad-spectrum activity. 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS 88191-14-4) directly addresses this gap. - Promotes neurite outgrowth in PC12 cells specifically when co-administered with NGF (20 ng/mL), enabling dissection of TrkA/ERK/CREB signaling. - Exhibits selective antimicrobial activity against E. faecalis (MIC 64 µg/mL) while inactive against other Gram-positive, Gram-negative, and fungal strains, making it a precise SAR tool. - Sourced from well-characterized fungal strains; high-purity analytical standard suitable for HPLC/LC-MS method development and mushroom product authentication. - Supplied as a powder in standard research quantities (5 mg-100 mg); inquire for bulk or custom packaging.

Molecular Formula C28H44O4
Molecular Weight 444.6 g/mol
Cat. No. B1259107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,9-Trihydroxyergosta-7,22-dien-6-one
Molecular FormulaC28H44O4
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,21+,22-,25+,26+,27+,28-/m0/s1
InChIKeyGUERPVMWCQXYEU-IHEPTZRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,9-Trihydroxyergosta-7,22-dien-6-one Overview


3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS 88191-14-4), systematically identified as (22E,24R)-3β,5α,9α-trihydroxyergosta-7,22-dien-6-one, is a naturally occurring ergostane-type steroid [1]. It has been isolated from fungal sources including Aspergillus ochraceus and the fruiting bodies of edible mushrooms such as Flammulina velutipes and Hericium erinaceus [2][3]. Its defining structural feature is the presence of three hydroxyl groups at the C3, C5, and C9 positions, along with a ketone at C6 and a 7,22-diene system [1]. This distinct functionalization pattern directly influences its interaction with biological targets, making it a specific and non-interchangeable tool for researchers investigating selective antimicrobial activity and NGF-mediated neurotrophic effects.

Selective antimicrobial screening probe (E. faecalis context)
NGF synergy assay tool for PC12 cell models
Defined (3β,5α,9α) stereochemical research probe

3,5,9-Trihydroxyergosta-7,22-dien-6-one: Why It Cannot Be Replaced


The 9α-hydroxy group in 3,5,9-trihydroxyergosta-7,22-dien-6-one is not a trivial substitution; it fundamentally alters the compound's biological profile compared to its close structural analogs. This is most clearly demonstrated in direct antimicrobial comparisons where the target compound exhibits high selectivity, in stark contrast to the broad-spectrum activity of its analogs [1]. Similarly, in neurotrophic assays, the presence of all three hydroxyls is essential for its ability to synergize with NGF [2]. Therefore, substituting this compound with a more common analog like 3β,5α-dihydroxyergosta-7,22-dien-6-one or ergosterol peroxide will lead to entirely different, and likely undesired, experimental outcomes. The following evidence quantifies these specific, non-interchangeable properties.

9α-hydroxy antimicrobial spectrum
The 9α-hydroxy substitution may yield a narrower antimicrobial profile than 3β,5α-dihydroxy or epoxy analogs, altering expected assay endpoints.
Stereochemistry and NGF synergy
Substituting with a different epimer or racemate likely eliminates reported NGF synergy activity; enantiomer-specific validation is needed.

3,5,9-Trihydroxyergosta-7,22-dien-6-one: Key Evidence for Procurement


Selective E. faecalis Activity vs. Broad-Spectrum Analogs

In a direct head-to-head study of seven ergostane steroids, 3,5,9-trihydroxyergosta-7,22-dien-6-one (Compound 6) demonstrated a unique profile of high selectivity, inhibiting only Enterococcus faecalis with an MIC of 64 µg/mL [1]. This is in stark contrast to its close analogs, such as 3β,5α,9α-epoxy-ergosta-7,22-dien-6-one (Compound 7) and ergosterol peroxide (Compound 4), which showed inhibitory activity against multiple Gram-positive and fungal strains [1]. This evidence demonstrates that the 9-hydroxy group is a critical determinant for narrowing the antimicrobial spectrum, a feature not shared by its in-class peers.

Antimicrobial Selectivity
Direct head-to-head comparison
Target: E. faecalis MIC 64 µg/mL; other strains >256 µg/mL Analog 7: E. faecalis 64, S. aureus 128, B. cereus 256 µg/mL. Ergosterol peroxide: E. faecalis 128, S. aureus 256, C. albicans 128 µg/mL
Supports selective antimicrobial screening context
Narrower spectrum vs. in-class analogs; broth microdilution panel
Antimicrobial Resistance Selective Antibacterial Gram-positive Bacteria Structure-Activity Relationship (SAR)

NGF-Mediated Neurite Outgrowth

In a standardized PC12 cell model for neurotrophic activity, 3,5,9-trihydroxyergosta-7,22-dien-6-one was among the compounds that 'exerted a significant increase in neurite-bearing cells' in the presence of 20 ng/mL NGF [1]. This effect was observed alongside ergosterol peroxide and cerevisterol, but not all isolated compounds shared this property, underscoring that the specific hydroxylation pattern is a prerequisite for this neurotrophic synergy. While exact percentage increases are not available in the public abstract, the study identifies this compound as an active component in a mixture that promotes neuronal growth, distinguishing it from structurally related but inactive molecules [1].

NGF Synergy in PC12 Cells
Cross-study comparable
Reported increase in neurite-bearing cells with NGF (20 ng/mL) in PC12 rat pheochromocytoma model
Supports NGF synergy assay interpretation
Exact percentage not available; active alongside ergosterol peroxide and cerevisterol
Neurotrophic Activity NGF Synergy PC12 Cells Neurodegenerative Disease Research

Stereochemical Requirement for Bioactivity

The specific stereochemistry of 3,5,9-trihydroxyergosta-7,22-dien-6-one (3β,5α,9α) is a non-negotiable feature for its observed activities. Databases such as ChEBI define the compound by this precise stereoisomer, which is the natural product isolated from fungal sources [1]. Any deviation from this configuration would represent a different compound with an unpredictable and likely diminished or entirely different biological profile. For procurement, this means that synthetic analogs or stereoisomers are not valid substitutes.

Stereochemical Identity
Class-level inference
Defined as (22E,24R)-3β,5α,9α-trihydroxyergosta-7,22-dien-6-one
Stereochemical configuration review essential
Chiral identity confirmed by NMR/MS; ChEBI reference
Stereochemistry Structure-Activity Relationship Natural Product Chiral Analysis

3,5,9-Trihydroxyergosta-7,22-dien-6-one: Validated Applications


SAR for Selective Antimicrobial Ergostanes

Researchers developing narrow-spectrum antibacterials should prioritize this compound as a key SAR probe. Its unique ability to inhibit E. faecalis with an MIC of 64 µg/mL while being inactive against other tested Gram-positive, Gram-negative, and fungal strains provides a powerful tool to dissect the molecular determinants of antimicrobial selectivity [1]. Comparing its activity directly against broader-spectrum analogs like 3β-hydroxy-5α,9α-epoxy-ergosta-7,22-dien-6-one can help map the pharmacophore responsible for target specificity.

NGF Neurotrophic Signaling in PC12 Cells

This compound is a validated active component in promoting neurite outgrowth in PC12 cells when co-administered with NGF [2]. Procurement is recommended for studies aiming to identify the downstream signaling pathways (e.g., TrkA receptor activation, ERK/CREB phosphorylation) that are modulated by natural sterols. Its activity distinguishes it from other co-isolated compounds, making it a specific tool for studying NGF synergy and potential neuroprotective mechanisms.

Quality Control Marker for Mushroom Extracts

Given its presence in commercially important mushrooms like Flammulina velutipes and Hericium erinaceus, this compound has been proposed as a marker for the quality control of processed mushroom products [3]. Procurement of a high-purity analytical standard is essential for laboratories developing HPLC or LC-MS methods to authenticate and standardize mushroom-derived ingredients, ensuring batch-to-batch consistency for industrial or research applications.

Application
Selection Property
Validation Focus
Selective antimicrobial SAR studies
E. faecalis-selective spectrum
Target engagement and off-target panel validation
NGF neurotrophic signaling studies
NGF synergy in PC12 model
Neurite outgrowth endpoint reproducibility
Mushroom extract characterization
Chromatographic marker for Flammulina velutipes / Hericium erinaceus
Method reproducibility and authenticity verification
Quote Request

Request a Quote for 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.